N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide is a complex organic compound that features a combination of azepane, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and thiophene intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include N,N-dimethylformamide (DMF), thiophene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the benzamide moiety can introduce halogens or other functional groups .
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide involves its interaction with specific molecular targets. The azepane ring can interact with amine receptors, while the thiophene and benzamide moieties can bind to different enzymes or receptors, modulating their activity. This compound can affect various molecular pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a benzamide moiety.
2-thiophen-2-yl-ethylamine: Contains the thiophene and ethylamine groups but lacks the azepane and benzamide components.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide is unique due to its combination of azepane, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C23H32N2O2S |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-butoxybenzamide |
InChI |
InChI=1S/C23H32N2O2S/c1-2-3-16-27-21-12-7-6-11-19(21)23(26)24-18-20(22-13-10-17-28-22)25-14-8-4-5-9-15-25/h6-7,10-13,17,20H,2-5,8-9,14-16,18H2,1H3,(H,24,26) |
InChI Key |
KQORUJZUJFUQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.